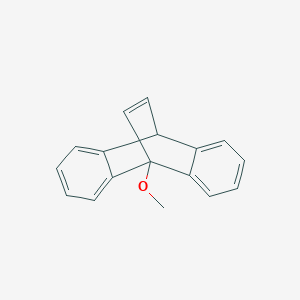
9-Methoxy-9,10-dihydro-9,10-ethenoanthracene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-Methoxy-9,10-dihydro-9,10-ethenoanthracene, also known as MDEA, is a chemical compound that belongs to the family of heterocyclic aromatic compounds. It is a cyclic compound that contains a fused ring system consisting of an anthracene unit and an ethylene bridge. The compound has gained significant attention in the field of scientific research due to its unique properties and potential applications.
作用機序
The mechanism of action of 9-Methoxy-9,10-dihydro-9,10-ethenoanthracene is not well understood, but it is believed to involve the interaction of the compound with specific receptors in the brain. This compound has been shown to have a similar mechanism of action to other psychoactive compounds, such as MDMA and MDA.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. It also has a stimulant effect on the central nervous system, leading to increased energy and alertness. This compound has also been shown to have a mild euphoric effect, similar to that of MDMA.
実験室実験の利点と制限
One of the main advantages of using 9-Methoxy-9,10-dihydro-9,10-ethenoanthracene in lab experiments is its unique properties, which make it a promising candidate for several scientific research applications. However, one of the main limitations of using this compound in lab experiments is its potential for misuse and abuse, which can lead to significant health risks.
将来の方向性
There are several future directions for the research and development of 9-Methoxy-9,10-dihydro-9,10-ethenoanthracene. One of the main directions is the synthesis of new this compound-based organic semiconductors with improved properties for use in OLEDs and OPVs. Another direction is the investigation of the mechanism of action of this compound and its potential therapeutic applications in the treatment of certain psychiatric disorders. Additionally, further research is needed to better understand the potential health risks associated with the use of this compound.
合成法
The synthesis of 9-Methoxy-9,10-dihydro-9,10-ethenoanthracene can be achieved through several methods, including the Diels-Alder reaction and the Pd-catalyzed intramolecular C-H arylation reaction. The Diels-Alder reaction involves the reaction of 9-methoxyanthracene with maleic anhydride in the presence of a catalyst to yield this compound. The Pd-catalyzed intramolecular C-H arylation reaction involves the reaction of 9-methoxyanthracene with a palladium catalyst to yield this compound.
科学的研究の応用
The unique properties of 9-Methoxy-9,10-dihydro-9,10-ethenoanthracene make it a promising candidate for several scientific research applications. One of the main applications of this compound is in the field of organic electronics, where it is used as a building block for the synthesis of organic semiconductors. This compound-based organic semiconductors have shown promising results in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
特性
分子式 |
C17H14O |
|---|---|
分子量 |
234.29 g/mol |
IUPAC名 |
1-methoxytetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13,15-heptaene |
InChI |
InChI=1S/C17H14O/c1-18-17-11-10-12(13-6-2-4-8-15(13)17)14-7-3-5-9-16(14)17/h2-12H,1H3 |
InChIキー |
KIVSAMZUWHOGEM-UHFFFAOYSA-N |
SMILES |
COC12C=CC(C3=CC=CC=C31)C4=CC=CC=C24 |
正規SMILES |
COC12C=CC(C3=CC=CC=C31)C4=CC=CC=C24 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![ethyl 5-sulfanylimidazo[1,5-a]quinazoline-3-carboxylate](/img/structure/B231742.png)


![2,3-Pyrrolidinedione, 4-[(4-hydroxy-3-methoxyphenyl)methylene]-1-(2-phenylethyl)-](/img/structure/B231762.png)


